3-chloro-N-(3-ethylphenyl)propanamide
Description
N-substituted propanamides are a significant class of organic compounds featuring an amide functional group where the nitrogen atom is bonded to a substituent group, in addition to the propanoyl group. The amide linkage is a fundamental structural unit in peptides, proteins, and numerous synthetic polymers. In the context of scientific research, particularly in medicinal chemistry, the N-substituted propanamide scaffold is prized for its ability to form key hydrogen bonds and participate in various non-covalent interactions within biological systems.
Researchers utilize this scaffold to design and synthesize novel molecules with potential therapeutic applications. The versatility of the N-substituted propanamide structure allows for systematic modifications to explore structure-activity relationships (SAR). By altering the substituents on the nitrogen atom and the propanoyl chain, chemists can fine-tune the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, to optimize its biological activity.
3-chloro-N-(3-ethylphenyl)propanamide is a specific N-aryl propanamide. Its structure consists of a three-carbon propanamide chain with a chlorine atom at the C-3 position. The amide nitrogen is substituted with a 3-ethylphenyl group. The presence of the chloroalkyl chain makes it a reactive intermediate, suitable for further chemical modifications, while the N-aryl group significantly influences its electronic and steric properties.
The synthesis of N-aryl amides like this compound typically involves the acylation of an aniline (B41778) derivative. A common laboratory method is the reaction of 3-ethylaniline (B1664132) with 3-chloropropanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Alternative methods for forming the amide bond include the use of coupling reagents or starting from benzonitriles. mdpi.com
While specific experimental data for this compound is not widely available in published literature, its chemical properties can be predicted based on its structure and comparison with analogous compounds.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| Appearance | Likely a solid at room temperature |
| XLogP3 | ~3.0 (estimated) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
Research into N-substituted propanamides spans several disciplines, with a significant focus on medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities.
Anti-inflammatory and Analgesic Agents: A significant area of research involves the development of N-substituted propanamides as non-steroidal anti-inflammatory drugs (NSAIDs). medipol.edu.trresearchgate.netnih.gov For instance, derivatives of (S)-Ketoprofen and (S)-Ibuprofen have been synthesized as N-[2-(aryl/heteroaryl substituted)ethyl] propanamides to create prodrugs with potentially reduced gastrointestinal side effects. medipol.edu.trresearchgate.net These studies often involve in vivo testing using models like carrageenan-induced paw edema in mice to assess anti-inflammatory activity. researchgate.net
Antiproliferative and Anticancer Activity: Numerous studies have explored the potential of N-substituted propanamides as anticancer agents. nih.govnih.govmdpi.com For example, novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers. nih.govmdpi.com Similarly, certain indole-aryl amide derivatives have shown noteworthy selectivity towards malignant colon cell lines. nih.govmdpi.com
Antioxidant Properties: The N-substituted propanamide scaffold has also been utilized to develop compounds with antioxidant properties. Research on N-substituted indole-3-propanamide derivatives has shown their potential to inhibit superoxide (B77818) anions and lipid peroxidation, which are processes linked to oxidative stress in various diseases. nih.gov
Methodologies: The synthesis of these compounds is a cornerstone of the research, employing established organic chemistry reactions. mdpi.comnih.gov Characterization of the synthesized compounds is routinely performed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. nih.govnih.gov
Table of Related N-Substituted Propanamides and Their Research Focus
| Compound Name | Research Area | Key Findings |
| (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | Anti-inflammatory, Analgesic | Showed high anti-inflammatory activity with no gastric lesions compared to the parent drug, ibuprofen. researchgate.net |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative | Exhibited a wide spectrum of activity against various cancer cell lines. nih.govmdpi.com |
| N-Substituted Indole-3-propanamide Derivatives | Antioxidant | Significantly inhibited superoxide anions and lipid peroxidation in vitro. nih.gov |
| N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides | Anti-inflammatory | Demonstrated high levels of topical anti-inflammatory activity in mouse models. nih.gov |
| Indole-Aryl Amide Derivatives | Antiproliferative | One compound showed noteworthy selectivity towards HT29 colon cancer cells, inducing apoptosis. nih.govmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3-ethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12/h3-5,8H,2,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOIUIGETVACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407225 | |
| Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573997-99-6 | |
| Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro N 3 Ethylphenyl Propanamide and Analogous Structures
Classical and Contemporary Amide Bond Formation Strategies
The formation of the amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis. For a target molecule like 3-chloro-N-(3-ethylphenyl)propanamide, this typically involves the reaction of a 3-chloropropanoic acid derivative with 3-ethylaniline (B1664132).
Nucleophilic Acyl Substitution and Coupling Reagent Applications
The most direct and widely employed method for forming the amide linkage in this compound is through nucleophilic acyl substitution. This reaction involves the attack of the nucleophilic amine, 3-ethylaniline, on an activated carboxylic acid derivative, typically an acyl chloride. The reaction of 3-chloropropanoyl chloride with 3-ethylaniline provides a straightforward route to the desired product.
Alternatively, the direct condensation of 3-chloropropanoic acid with 3-ethylaniline can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comsigmaaldrich.comiris-biotech.de The choice of coupling reagent and additives can significantly impact the reaction efficiency, yield, and prevention of side reactions. peptide.comresearchgate.net
Below is a table summarizing various coupling reagents applicable to the synthesis of N-aryl amides:
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Activating Additives | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma Pure | Widely used, cost-effective. |
| Phosphonium Salts | PyBOP, PyAOP | - | High reactivity, suitable for hindered substrates. sigmaaldrich.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | - | Fast reaction times, low racemization. peptide.comsigmaaldrich.com |
DCC: Dicyclohexylcarbodiimide, DIC: N,N'-Diisopropylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.
Chlorination and Phenol (B47542) Derivative Approaches in Propanamide Synthesis
An essential precursor for the nucleophilic acyl substitution route is 3-chloropropanoyl chloride. This can be synthesized from propanoic acid through various chlorination methods. abo.fi Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction of propanoic acid with these reagents effectively replaces the hydroxyl group with a chlorine atom, yielding the highly reactive acyl chloride. docbrown.infoaskiitians.comdoubtnut.com
While not directly applicable to the synthesis of this compound from phenol, related methodologies exist for the synthesis of N-aryl amides from phenol derivatives. These methods often involve multi-step sequences, such as the conversion of a phenol to an aniline (B41778) derivative before amidation.
Process Intensification Techniques in Chemical Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, techniques like microwave-assisted synthesis and continuous flow reactors offer significant advantages over traditional batch processing.
Microwave-Assisted Synthesis Optimization for Amide Formation
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. ajrconline.orgrsc.orgnih.gov In the context of amide bond formation, microwave heating can accelerate the reaction between a carboxylic acid and an amine, both with and without the use of coupling reagents. nih.gov For the synthesis of this compound, a mixture of 3-chloropropanoic acid and 3-ethylaniline could be subjected to microwave irradiation, potentially in the presence of a catalyst or a high-boiling point solvent, to facilitate the direct amidation. This approach can be particularly beneficial for optimizing reaction conditions and for the rapid synthesis of libraries of analogous compounds. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (Representative Data)
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Yield | Moderate to high | Often higher yields |
| Side Reactions | More prevalent | Reduced side reactions |
| Energy Efficiency | Lower | Higher |
Continuous Flow Reactor Systems for Enhanced Productivity and Purity
Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scaling-up. rsc.orgrsc.org The synthesis of this compound can be adapted to a continuous flow process. For instance, streams of 3-chloropropanoyl chloride and 3-ethylaniline in a suitable solvent could be continuously mixed in a microreactor or a packed-bed reactor. researchgate.netnih.gov The rapid mixing and precise temperature control in such systems can lead to higher yields and purities of the final product. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for a streamlined and automated production process.
Green Chemistry Principles in Propanamide Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgacs.orggreenchemistry-toolkit.org The synthesis of this compound can be made more environmentally benign by adhering to these principles.
Key green chemistry considerations for this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Direct amidation reactions are generally more atom-economical than those requiring coupling reagents.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions.
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or conducting reactions at ambient temperature and pressure. researchgate.net
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. skpharmteco.com
Designing for Degradation: Designing the final product so that it breaks down into innocuous degradation products at the end of its function.
By integrating these principles, the synthesis of this compound and its analogs can be carried out in a more sustainable and environmentally responsible manner.
Biocatalytic Pathways for Amide Synthesis
Biocatalysis leverages the inherent efficiency and selectivity of enzymes to perform chemical transformations. rsc.org This approach offers substantial advantages in the context of green chemistry, including milder reaction conditions, reduced waste, and high chemo-, regio-, and enantioselectivity. rsc.orgmanchester.ac.uk The enzymatic synthesis of amides is a growing field, with several enzyme classes demonstrating significant potential. rsc.orgnih.gov
Lipases are among the most extensively studied enzymes for amide bond formation. rsc.org These enzymes, which naturally catalyze the hydrolysis of esters, can be used to catalyze the reverse reaction—aminolysis of esters or direct amidation of carboxylic acids—often in non-aqueous or low-water systems to shift the equilibrium toward synthesis. rsc.orgrsc.org For instance, the immobilized lipase (B570770) B from Candida antarctica (CAL-B), commercially known as Novozym 435, is a highly efficient and versatile biocatalyst for this purpose. nih.govresearchgate.net It can facilitate the direct amidation of carboxylic acids, sometimes by forming an ester intermediate in situ with an alcohol solvent, which then undergoes aminolysis upon addition of the amine. rsc.org Research has also shown that using molecular sieves in the reaction can prevent the reverse hydrolysis reaction, thereby improving amide yields. rsc.orgresearchgate.net
Beyond lipases, other enzyme systems are emerging as powerful tools for amide synthesis. ATP-dependent amide bond synthetases (ABSs), such as McbA from Marinactinospora thermotolerans, can catalyze amide formation in aqueous media by activating the carboxylic acid via an adenylate intermediate. researchgate.netsemanticscholar.org This method has been successfully applied to synthesize various pharmaceutical-type amides, including moclobemide, showcasing its potential for complex molecule synthesis. researchgate.netsemanticscholar.org These enzymes exhibit promiscuity for both the carboxylic acid and amine substrates, suggesting they could be engineered for broader applications in sustainable amide production. researchgate.net
The table below summarizes findings from research on biocatalytic amidation for structures analogous to the precursors of this compound.
| Enzyme | Substrates | Reaction Type | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Novozym 435 (CAL-B) | Phenylglycinol and Capric Acid | Selective Amidation | Solvent-free, 55°C, 10 wt% enzyme | High regio-selectivity for amide | nih.gov |
| Novozym 435 (CAL-B) | Various Amino Alcohols | N-acylation | Solvent-free, 15 wt% enzyme | 89.41% | brandeis.edu |
| Candida antarctica Lipase B (CAL-B) | Butyric Acid and Ammonium Bicarbonate | Direct Amidation | Organic solvent | Good | rsc.org |
| Amide Bond Synthetase (McbA) | Aryl Carboxylic Acids and Primary Amines | ATP-dependent Amidation | Aqueous media, ATP recycling system | High | researchgate.netsemanticscholar.org |
| Lipase from Pseudomonas fluorescens | 3-hydroxy-3-phenylpropanonitrile | Kinetic Resolution (Transesterification) | Immobilized enzyme, hexane (B92381) with ionic liquid [BMIM]Cl | 97.4% process efficiency | nih.govnih.gov |
Mechanochemical Synthesis Approaches for Environmentally Benign Processes
Mechanochemistry is a branch of chemistry where mechanical energy, typically from grinding or milling, is used to initiate and sustain chemical reactions. nih.gov This technique is recognized as a highly effective green chemistry tool because it is often performed in the solid state, eliminating the need for bulk organic solvents and reducing chemical waste. nih.gov The high concentration of reagents and enhanced mass transfer in mechanochemical processes can lead to significantly accelerated reaction rates and novel product selectivity compared to traditional solution-phase synthesis. nih.gov
The synthesis of amides is a particularly well-suited application for mechanochemistry. nih.gov A common approach involves the ball milling of a carboxylic acid and an amine in the presence of a coupling agent. acs.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and carbonyldiimidazole (CDI) have proven highly effective under these solvent-free conditions, facilitating rapid and high-yielding amide bond formation. bohrium.com For instance, model reactions between benzoic acid and benzylamine (B48309) using EDC or CDI in a ball mill have achieved yields of 85–95% within 30–60 minutes. This methodology has been successfully scaled up and applied to the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. nih.gov
Another innovative mechanochemical strategy involves the in situ activation of carboxylic acids. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of triphenylphosphine (B44618) (PPh₃) under solvent-drop grinding conditions allows for the efficient amidation of a wide range of carboxylic acids, including N-protected α-amino acids, without significant racemization. rsc.org Furthermore, researchers have developed methods for synthesizing primary amides from esters using calcium nitride as an ammonia (B1221849) source, a process that is significantly faster and occurs under milder conditions than its solution-based counterpart. nih.govorganic-chemistry.org These solvent-free or solvent-minimized approaches represent a significant step towards more sustainable pharmaceutical manufacturing. rsc.org
The following table presents research findings on the mechanochemical synthesis of amides, which could be adapted for the production of this compound.
| Reactants | Coupling Agent/Activator | Method | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid and Benzylamine | EDC·HCl or CDI | Ball Milling | Solvent-free, 30-60 min | 85-95% | |
| Various Carboxylic Acids and Amines | CDI | Ball Milling | Solvent-free, purification by water wash | Up to 96% | bohrium.com |
| Various Esters and Calcium Nitride | N/A | Ball Milling | Solvent-free, 90 min, no external heating | 70-90% | nih.govorganic-chemistry.org |
| N-protected α-amino acids and Amines | 2,4,6-trichloro-1,3,5-triazine / PPh₃ | Solvent-drop Grinding | Room temperature, inorganic base | Moderate to Excellent | rsc.org |
| Various Carboxylic Acids and Amines | Carbodiimides | Ball Milling | Solvent-free | Not specified | bohrium.com |
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of 3-Chloro-N-(3-ethylphenyl)propanamide Synthesis Pathways
The primary and most direct synthesis of this compound involves the nucleophilic acyl substitution reaction between 3-ethylaniline (B1664132) and 3-chloropropanoyl chloride. This is a common and well-established method for forming amide bonds.
The mechanism proceeds in two main steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom, leading to the formation of the stable amide product. This proton is typically scavenged by a mild base, such as triethylamine (B128534) or an excess of the starting aniline (B41778), to drive the reaction to completion. researchgate.net
3-ethylaniline + 3-chloropropanoyl chloride → this compound + HCl
The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, to facilitate the interaction of the reactants. researchgate.net The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
Nucleophilic Substitution Reactions of the Chlorinated Moiety
The chlorine atom on the propyl chain of this compound is susceptible to nucleophilic substitution. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a target for various nucleophiles. These reactions typically follow an S_N2 mechanism.
The chemical reactivity of related N-aryl chloroacetamides demonstrates that the chlorine atom is easily replaced by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net By analogy, this compound is expected to react similarly.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Oxygen | Sodium hydroxide (B78521) (NaOH) | 3-hydroxy-N-(3-ethylphenyl)propanamide |
| Nitrogen | Ammonia (B1221849) (NH₃) | 3-amino-N-(3-ethylphenyl)propanamide |
| Sulfur | Sodium hydrosulfide (B80085) (NaSH) | 3-mercapto-N-(3-ethylphenyl)propanamide |
| Azide (B81097) | Sodium azide (NaN₃) | 3-azido-N-(3-ethylphenyl)propanamide |
These reactions are valuable for synthesizing a variety of derivatives, where the propanamide scaffold is modified with different functional groups, enabling the construction of more complex molecules.
Amide Hydrolysis and Derivatization Pathways
The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org This process breaks the amide into its constituent carboxylic acid and amine.
Acid-Catalyzed Hydrolysis: When heated with a dilute aqueous acid, such as hydrochloric acid (HCl), the amide undergoes hydrolysis. The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and subsequent proton transfers lead to the cleavage of the C-N bond. The final products are 3-chloropropanoic acid and the protonated form of 3-ethylaniline (3-ethylanilinium chloride). libretexts.orglibretexts.org
Base-Catalyzed (Alkaline) Hydrolysis: Heating the amide with an aqueous solution of a strong base, like sodium hydroxide (NaOH), also results in hydrolysis. The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then expels the 3-ethylphenylamide anion as the leaving group. This anion subsequently deprotonates the newly formed carboxylic acid. The final products after an acidic workup are 3-chloropropanoic acid and 3-ethylaniline. libretexts.orglibretexts.org Mild, non-aqueous conditions using NaOH in a methanol/dichloromethane solvent mixture have also been shown to be effective for the hydrolysis of N-substituted amides. arkat-usa.org
Derivatization can also be achieved by reducing the amide group. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding N-(3-ethylphenyl)-3-chloropropan-1-amine. libretexts.org
Isomerization Phenomena in Chloro-Substituted Propanamide Derivatives
Isomerism in chloro-substituted propanamide derivatives can manifest as conformational isomerism and, in unsaturated analogs, geometric isomerism.
Conformational Isomerism: this compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements of atoms known as conformational isomers or conformers. Studies on similar N,N-dialkyl-α-fluoropropionamides have shown the existence of distinct stable rotamers (e.g., cis and gauche) that can be identified and quantified using NMR spectroscopy and theoretical calculations. rsc.org The relative stability of these conformers is influenced by steric and electronic effects, as well as the solvent environment. rsc.org For this compound, rotation around the C-C bonds of the propyl chain and the C-N amide bond results in a dynamic equilibrium of different conformers at room temperature.
Geometric Isomerism in Derivatives: While this compound itself cannot exhibit geometric (E/Z) isomerism, related derivatives containing a carbon-carbon double bond can. For instance, the compound N-(4-methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide has been shown to undergo photoisomerization from the Z-isomer to the E-isomer upon exposure to UV light. rsc.orgrsc.org This transformation occurs both in solution (batch process) and using photochemical continuous flow reactors, with the flow process being more efficient. rsc.orgrsc.org
Table 2: Conditions for Photoisomerization of a Z-α-thio-β-chloroacrylamide Derivative
| Method | Light Source | Time | Resulting E:Z Ratio | Reference |
|---|---|---|---|---|
| Batch | High-pressure mercury lamp | 22 h | 43:57 | rsc.org |
This E/Z isomerization highlights a key chemical transformation possible within the broader class of chloro-substituted acrylamide (B121943) derivatives, demonstrating how light energy can be used to overcome the rotational barrier of a double bond and change the molecule's geometry.
Structural Characterization and Conformational Analysis for Research Insights
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 3-chloro-N-(3-ethylphenyl)propanamide, providing insights into its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the 3-ethylphenyl ring would typically appear as a complex multiplet pattern in the downfield region (around 7.0-7.5 ppm). The ethyl group substituent would show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with their chemical shifts influenced by the aromatic ring. The protons of the propanamide moiety would also exhibit characteristic signals. The methylene group adjacent to the chlorine atom (-CH₂Cl) is expected to be a triplet, shifted downfield due to the electronegativity of chlorine. The methylene group adjacent to the carbonyl group (-CH₂CO-) would also appear as a triplet. The amide proton (N-H) would likely be observed as a broad singlet, with its chemical shift being solvent and concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum (typically around 170 ppm). The carbons of the aromatic ring would appear in the 120-140 ppm range, with their specific shifts determined by the position of the ethyl substituent. The carbons of the ethyl group and the propanamide chain would have signals in the upfield region of the spectrum. The carbon atom bonded to chlorine (-CH₂Cl) would be deshielded compared to a standard alkane carbon.
A detailed analysis of coupling constants in high-resolution ¹H NMR spectra and the use of two-dimensional NMR techniques like COSY and HSQC would allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | Multiplet |
| Amide NH | 7.5 - 8.5 | Broad Singlet |
| -CH₂-Cl | 3.8 - 4.2 | Triplet |
| -CO-CH₂- | 2.6 - 3.0 | Triplet |
| Ar-CH₂-CH₃ | 2.5 - 2.8 | Quartet |
| Ar-CH₂-CH₃ | 1.1 - 1.4 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 168 - 172 |
| Aromatic C (substituted) | 135 - 145 |
| Aromatic CH | 115 - 130 |
| -CH₂-Cl | 40 - 45 |
| -CO-CH₂- | 35 - 40 |
| Ar-CH₂-CH₃ | 28 - 32 |
| Ar-CH₂-CH₃ | 14 - 18 |
IR Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is expected to be a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1550 cm⁻¹. The C-N stretching vibration would also be present. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and propanoyl groups would be just below 3000 cm⁻¹. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The C=C stretching vibrations of the phenyl ring would be visible in the 1400-1600 cm⁻¹ region. The symmetric C-H stretching vibrations of the alkyl groups would also be Raman active.
Together, IR and Raman spectroscopy would confirm the presence of the key functional groups (amide, ethylphenyl, and chloroalkyl) in the molecule.
Table 3: Characteristic IR Absorption Bands for this compound Note: These are expected ranges and can be influenced by the molecular environment.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3250 - 3350 | Medium-Sharp |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |
| N-H (Amide II) | Bend | 1530 - 1570 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |
| C-Cl | Stretch | 600 - 800 | Medium |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact mass. Due to the presence of the chlorine atom, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak would also be observed, which is a characteristic signature for a monochlorinated compound.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for amides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond. The loss of the chloropropyl group or the ethylphenyl group would likely be observed. Fragmentation of the ethylphenyl moiety could also occur. Analysis of the masses of the fragment ions would allow for the reconstruction of the molecular structure.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound Note: The relative intensities of these fragments can vary.
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| [M]⁺ | [C₁₁H₁₄ClNO]⁺ | - |
| [M+2]⁺ | [C₁₁H₁₄³⁷ClNO]⁺ | - |
| M - 35/37 | [C₁₁H₁₄NO]⁺ | Cl |
| M - 77 | [C₃H₅ClNO]⁺ | C₆H₅ |
| M - 105 | [C₂H₅Cl]⁺ | C₉H₉NO |
| 120 | [CH₃CH₂C₆H₄NH]⁺ | C₃H₄ClO |
| 91 | [C₇H₇]⁺ (tropylium) | C₄H₇ClNO |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Furthermore, this technique would reveal the nature of intermolecular interactions, such as hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of chains or networks of molecules in the solid state. Other weaker interactions, such as C-H···O or π-π stacking between the aromatic rings, could also be identified, which are crucial for understanding the crystal packing.
Powder X-ray Diffraction (PXRD): Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. Each polymorph will have a unique crystal lattice and will therefore produce a distinct PXRD pattern. By analyzing the peak positions and intensities in the PXRD pattern, different solid-state forms of this compound can be distinguished.
Differential Scanning Calorimetry (DSC): Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions, which can indicate the presence of different polymorphs. Each polymorph will typically have a unique melting point and enthalpy of fusion. DSC can also be used to study the thermal stability of the compound.
By combining PXRD and DSC, a comprehensive understanding of the solid-state behavior of this compound can be achieved, which is essential for controlling its physical properties.
Lack of Specific Research Data Precludes Detailed Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the specific experimental and theoretical data required for a detailed structural and conformational analysis of the chemical compound this compound. While general methodologies for dipole moment analysis and quantum chemical calculations are well-established for various amides, specific studies focusing on this particular compound could not be located.
The user's request for an article detailing the "" of this compound, with specific subsections on "Dipole Moment Analysis in Solution for Conformational Equilibrium" and "Quantum Chemical Calculations for Energetically Preferred Conformations," cannot be fulfilled at this time due to the absence of published research on these specific aspects of this molecule.
Without such specific data, any attempt to generate the requested content would involve speculation or the extrapolation of data from related but structurally different compounds, which would violate the core instruction to focus solely on this compound and maintain scientific accuracy. Therefore, until specific research on the dipole moment and conformational analysis of this compound is conducted and published, a detailed and scientifically rigorous article on these topics cannot be produced.
Computational Chemistry in the Investigation of 3 Chloro N 3 Ethylphenyl Propanamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of electronic parameters. jst.org.injst.org.in For 3-chloro-N-(3-ethylphenyl)propanamide, DFT studies, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide a fundamental understanding of its electronic characteristics and chemical reactivity. jst.org.in
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov For this compound, this analysis would pinpoint its electron-donating and accepting capabilities.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map identifies regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov In this compound, the MEP would likely show negative potential around the carbonyl oxygen and chlorine atoms, highlighting them as key sites for interaction.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 5.62 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | π(C-N) | 35.8 | Resonance stabilization of the amide bond. |
| LP(1) N | π(C=O) | 50.2 | Hyperconjugative interaction contributing to amide planarity. |
| σ(C-C) | σ*(C-Cl) | 4.5 | Weak hyperconjugation involving the chloroethyl group. |
DFT calculations can also be used to predict various thermodynamic parameters, such as standard enthalpy (H), entropy (S), and Gibbs free energy (G), as a function of temperature. nanobioletters.com These calculations are vital for understanding the stability of this compound and the energetics of reactions in which it participates. scielo.org.co By determining these properties, researchers can predict the spontaneity and equilibrium position of synthetic routes, aiding in the optimization of reaction conditions like temperature and pressure.
| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |
|---|---|---|---|
| 298.15 | -120.5 | 110.2 | -153.3 |
| 350.00 | -117.8 | 115.5 | -158.2 |
| 400.00 | -115.2 | 120.1 | -163.2 |
Molecular Dynamics Simulations for Dynamic Behavior and Ligand Stability
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would reveal its conformational dynamics, flexibility, and interactions with its environment. When studying the compound as a potential ligand for a biological target, MD simulations are crucial for assessing the stability of the ligand-protein complex. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position and the Root Mean Square Fluctuation (RMSF) of protein residues are analyzed to understand how the ligand binds and whether the complex remains stable over a simulation period, often on the nanosecond scale. researchgate.net
In Silico Screening and Virtual Ligand Docking Studies with Biological Targets
In silico methods, particularly molecular docking, are essential for predicting the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. brieflands.com Virtual ligand docking would place this compound into the binding site of a specific protein to predict its binding conformation and affinity. nih.gov The process generates a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score suggests a stronger, more favorable interaction. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net These studies are instrumental in structure-based drug design for identifying and optimizing potential drug candidates. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.2 | Predicts strong binding affinity to the target's active site. |
| Hydrogen Bonds | 2 | Forms hydrogen bonds with residues SER-24 and GLY-121. |
| Hydrophobic Interactions | 5 | Interacts with residues LEU-30, VAL-55, ILE-100, PHE-120, TRP-150. |
| Interacting Residues | SER-24, GLY-121, LEU-30, VAL-55, ILE-100, PHE-120, TRP-150 |
Mechanistic Studies of Biological Interactions and Molecular Target Identification
Structure-Activity Relationship (SAR) Studies of N-(3-ethylphenyl)propanamide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For the N-(3-ethylphenyl)propanamide scaffold, SAR analyses dissect the role of each molecular fragment in binding to targets and eliciting a biological response.
The biological profile of N-(3-ethylphenyl)propanamide derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the propanamide side chain. The core structure consists of three key regions: the substituted phenyl ring, the amide linker, and the alkyl chain. Alterations to any of these regions can significantly modify the compound's potency, selectivity, and pharmacokinetic properties.
The N-Aryl Group (3-ethylphenyl): The substitution pattern on the phenyl ring is a critical determinant of activity. The 3-ethyl group, in particular, influences the molecule's interaction with target proteins. Its primary contributions are to hydrophobicity and steric profile. A hydrophobic pocket in a target's binding site can favorably accommodate the ethyl group, enhancing binding affinity through van der Waals forces. The meta-position of the ethyl group dictates a specific spatial orientation within the binding site, which can be crucial for achieving optimal interaction and avoiding steric clashes.
The Propanamide Moiety: The amide linkage (-CONH-) is a key interaction point, capable of forming crucial hydrogen bonds with amino acid residues (both as a hydrogen bond donor via the N-H group and an acceptor via the C=O group) in a protein's active site.
The 3-Chloro Substituent: The presence of a chlorine atom on the propanamide chain introduces significant electronic and reactive properties. As an electron-withdrawing group, it can influence the reactivity of the entire propanamide tail. More importantly, its position at the beta-carbon (C3) makes it a potential leaving group, enabling the compound to act as an electrophile. This reactivity is central to its potential for forming covalent bonds with biological targets.
The following interactive table summarizes the influence of key structural components on the biological and molecular interactions of this class of compounds.
| Structural Component | Substituent Example | Likely Impact on Molecular Interactions | Effect on Biological Response |
| N-Aryl Ring | 3-ethyl group | Increases hydrophobicity; provides steric bulk for specific pocket binding. | Can enhance binding affinity and selectivity for the target protein. |
| Amide Linker | -CONH- | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). | Critical for anchoring the ligand within the binding site of a target enzyme or receptor. |
| Propanamide Chain | 3-chloro group | Acts as an electrophilic center, susceptible to nucleophilic attack. | Enables potential for covalent bond formation and irreversible inhibition of the target. |
Pharmacophore modeling distills SAR data into a three-dimensional map of the essential chemical features required for biological activity. dovepress.comslideshare.netdergipark.org.trresearchgate.net For N-(3-ethylphenyl)propanamide derivatives, a pharmacophore model would define the ideal spatial arrangement of features necessary for binding to a specific biological target. This model serves as a blueprint for designing new, potentially more potent and selective molecules. dovepress.compharmacophorejournal.com
A hypothetical pharmacophore model derived from this chemical class would likely include:
An aromatic/hydrophobic feature corresponding to the 3-ethylphenyl ring.
A hydrogen bond acceptor feature from the amide carbonyl oxygen.
A hydrogen bond donor feature from the amide N-H group.
An electrophilic feature associated with the carbon atom bearing the chloro substituent.
These models are generated by analyzing the common structural motifs of active molecules and their interactions with a target protein's binding site. dergipark.org.tr The ultimate goal is to use this abstract representation as a query to screen chemical databases for new compounds or to guide the modification of existing leads to improve their activity. slideshare.netpharmacophorejournal.com
The interactive table below outlines the key features in a potential pharmacophore model for this class of compounds.
| Pharmacophore Feature | Corresponding Chemical Group | Role in Ligand-Target Interaction |
| Aromatic/Hydrophobic Region | 3-ethylphenyl ring | Engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. |
| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Forms hydrogen bonds with donor residues like serine, threonine, or lysine. |
| Hydrogen Bond Donor | Amide Amine (N-H) | Forms hydrogen bonds with acceptor residues like aspartate, glutamate, or the protein backbone carbonyls. |
| Electrophilic Center | Carbon atom attached to chlorine | Serves as a target for nucleophilic attack from enzyme residues, leading to covalent bond formation. |
Exploration of Enzymatic Inhibition Mechanisms
Given its chemical structure, 3-chloro-N-(3-ethylphenyl)propanamide is a candidate for being an enzyme inhibitor. The specific mechanism of inhibition is largely dictated by the interactions between the compound and the enzyme's active site.
For non-covalent or the initial binding phase of covalent inhibition, the molecule must fit precisely into the enzyme's active site. The 3-ethylphenyl group would likely orient itself within a hydrophobic sub-pocket of the active site, flanked by nonpolar amino acid residues. Concurrently, the amide group would anchor the molecule through specific hydrogen bonds with the enzyme's backbone or side-chain residues. biorxiv.org This precise positioning is critical for subsequent catalytic steps or, in the case of covalent inhibitors, for aligning the reactive portion of the molecule with a nucleophilic residue. biorxiv.orgnih.gov
The 3-chloro group on the propanamide chain is a key feature that suggests a covalent mechanism of inhibition. nih.gov This type of mechanism involves the formation of a stable, permanent bond between the inhibitor and the enzyme, leading to irreversible inactivation.
The process generally occurs as follows:
Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, guided by hydrophobic and hydrogen bonding interactions as described above.
Nucleophilic Attack: A nucleophilic amino acid residue in the active site (commonly cysteine, serine, or lysine) attacks the electrophilic carbon atom to which the chlorine is attached.
Covalent Adduct Formation: The chlorine atom is displaced as a leaving group, and a covalent bond is formed between the inhibitor and the enzyme. This effectively blocks the active site and permanently inactivates the enzyme. researchgate.net
This mechanism is characteristic of many targeted covalent drugs, which leverage a reactive "warhead" to achieve high potency and prolonged duration of action. nih.govresearchgate.net The reactivity of the electrophile must be finely tuned to avoid off-target reactions while ensuring efficient inactivation of the intended target. researchgate.net
Modulation of Receptor Pathways through Specific Molecular Interactions
Beyond enzyme inhibition, molecules with the N-arylpropanamide scaffold could potentially modulate the activity of cell surface or intracellular receptors. Such modulation can occur through several mechanisms, including allosteric modulation. nih.gov
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor, which in turn alters its affinity for the endogenous ligand or its ability to signal. The 3-ethylphenyl group could anchor the molecule in a hydrophobic allosteric pocket, while the propanamide linker could form specific hydrogen bonds that stabilize the altered receptor conformation. Depending on the specific interactions, the compound could act as a positive allosteric modulator (PAM), enhancing the receptor's function, or a negative allosteric modulator (NAM), diminishing it. nih.gov Some related lipid-based signaling molecules, N-acylethanolamines, have been shown to act through receptor-independent pathways as well, highlighting the diverse signaling roles such molecules can play. nih.gov
In Vitro Metabolic Pathways and Biotransformation Studies
Elucidation of Metabolic Transformations via Liver Microsome Incubation
No published studies were found that have investigated the metabolic transformations of 3-chloro-N-(3-ethylphenyl)propanamide following incubation with liver microsomes. Research in this area would typically involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH to initiate Phase I metabolic reactions. Subsequent analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be required to identify and characterize any resulting metabolites. Without such studies, the specific metabolic changes that this compound undergoes in this in vitro system are unknown.
Identification of Biotransformation Products in In Vitro Systems
There is no available data identifying the biotransformation products of this compound in any in vitro system. Potential metabolic pathways for structurally related compounds often include hydroxylation of the aromatic ring, oxidation of the ethyl group, and hydrolysis of the amide bond. However, without experimental evidence, the formation of any specific metabolites from this compound remains unconfirmed.
Table 1: Hypothetical Biotransformation Products of this compound (For Illustrative Purposes Only - No Experimental Data Available)
| Hypothetical Metabolite Name | Proposed Metabolic Reaction |
| 3-chloro-N-(3-(1-hydroxyethyl)phenyl)propanamide | Hydroxylation of the ethyl group |
| 3-chloro-N-(3-ethyl-4-hydroxyphenyl)propanamide | Aromatic hydroxylation |
| 3-hydroxy-N-(3-ethylphenyl)propanamide | Dechlorination and hydroxylation |
| N-(3-ethylphenyl)acrylamide | Dehydrochlorination |
| 3-ethylaniline (B1664132) and 3-chloropropanoic acid | Amide hydrolysis |
Note: This table is purely speculative and is not based on any published research.
Characterization of Enzymatic Roles in Compound Metabolism
Due to the lack of metabolic studies on this compound, the specific enzymes involved in its metabolism have not been characterized. Generally, cytochrome P450 (CYP) enzymes are the primary catalysts for Phase I oxidative metabolism of many xenobiotics. mdpi.com Specific CYP isozymes, such as those from the CYP1A, CYP2C, CYP2D, and CYP3A families, could potentially be involved in the metabolism of this compound. mdpi.com Other enzyme families, such as carboxylesterases (for amide hydrolysis) or glutathione (B108866) S-transferases (for conjugation of the chloro-substituent), might also play a role. However, without experimental data from studies using recombinant enzymes or specific chemical inhibitors, the precise contribution of any enzyme to the metabolism of this compound cannot be determined.
Derivatization Strategies for Enhancing Academic Research Utility
Rational Design of Analogs for Specific Research Probes
Rational design is a strategic approach used in medicinal chemistry and chemical biology to create molecules with specific functions. purdue.edu This process involves modifying a lead compound, such as 3-chloro-N-(3-ethylphenyl)propanamide, to enhance its properties for a particular research application, like improving binding affinity to a target protein or introducing a detectable label. purdue.edunih.gov The design of such analogs is based on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity. researchgate.netnih.govnih.gov
Key modifications to the this compound scaffold can be targeted to three main regions: the N-(3-ethylphenyl) group, the propanamide linker, and the terminal chloro group.
Modification of the N-(3-ethylphenyl) Group: The ethylphenyl moiety can be altered to explore the binding pocket of a target protein. For instance, changing the position of the ethyl group (from meta to ortho or para) or replacing it with other alkyl or alkoxy groups can probe steric and electronic requirements for binding. Introducing polar groups like hydroxyl (-OH) or amino (-NH2) could form new hydrogen bonds, potentially increasing affinity and selectivity.
Alteration of the Propanamide Linker: The amide bond itself is a critical structural feature, but the propylene (B89431) chain offers opportunities for modification. Introducing substituents on the chain can alter the compound's conformation, which may influence its interaction with a biological target.
Substitution of the Terminal Chloro Group: The chlorine atom is a reactive handle, making it an ideal site for introducing functional probes. As a good leaving group, it can be displaced by various nucleophiles to attach reporter groups. For example, reaction with an azide-containing fluorophore allows for the creation of a fluorescent probe. Alternatively, attaching a biotin (B1667282) moiety can create a probe for affinity purification or protein pull-down experiments.
The following table illustrates a hypothetical rational design strategy to develop a potent and selective inhibitor for a target protein, starting from the parent compound. The inhibitory concentration (IC50) is a measure of a compound's potency.
| Compound ID | Modification from Parent Scaffold | Design Rationale | Hypothetical IC50 (nM) |
|---|---|---|---|
| Parent | This compound | Starting point (lead compound) | 1500 |
| Analog 1 | Ethyl group moved from meta to para position | Probe steric tolerance in the binding pocket | 950 |
| Analog 2 | Ethyl group replaced with a methoxy (B1213986) group | Introduce a potential hydrogen bond acceptor | 700 |
| Analog 3 | Chlorine replaced with an azide (B81097) group (-N3) | Introduce a bioorthogonal handle for click chemistry | 1600 |
| Analog 4 | Chlorine replaced with a fluorescent tag (e.g., Dansyl) | Create a probe for fluorescence polarization or microscopy | 1850 |
| Analog 5 | Para-methoxy analog (from Analog 2) with chlorine replaced by iodine | Combine potency improvement with a more reactive handle | 650 |
Functional Group Interconversions of the Propanamide Scaffold
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, involving the transformation of one functional group into another. ub.eduvanderbilt.edu The this compound scaffold contains several functional groups that are amenable to a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. scispace.com
The primary sites for FGI on this scaffold are the terminal alkyl chloride and the amide bond.
Reactions at the Terminal Chlorine: The chlorine atom is an electrophilic site susceptible to nucleophilic substitution (SN2) reactions. ub.edu This allows for the introduction of a wide array of functional groups.
Azide Substitution: Reaction with sodium azide (NaN3) replaces the chlorine with an azide group (-N3). This is a particularly useful transformation as the azide can then be used in "click chemistry" reactions or be reduced to a primary amine.
Halide Exchange (Finkelstein Reaction): Treating the compound with sodium iodide (NaI) in acetone (B3395972) can replace the chlorine with iodine. vanderbilt.edu Alkyl iodides are generally more reactive than chlorides, making this a useful strategy for facilitating subsequent nucleophilic substitution reactions. vanderbilt.edu
Ether and Thioether Formation: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) can yield ethers (R-O-R') and thioethers (R-S-R'), respectively. These modifications can significantly alter the compound's polarity and binding characteristics.
Nitrile Synthesis: Displacement with sodium cyanide (NaCN) introduces a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Transformations of the Amide Bond: The amide linkage is generally stable, but it can be modified under specific conditions.
Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl group to a methylene (B1212753) group (-CH2-), converting the propanamide into a secondary amine. This removes a hydrogen bond donor/acceptor site and increases the flexibility of the molecule.
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-ethylaniline (B1664132) and 3-chloropropanoic acid. While often a degradation pathway, this reaction can be used strategically in certain multi-step synthetic routes.
The table below summarizes key functional group interconversions that can be applied to the this compound scaffold.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Alkyl Chloride (-Cl) | Sodium Azide (NaN3) | Alkyl Azide (-N3) | Nucleophilic Substitution |
| Alkyl Chloride (-Cl) | Sodium Iodide (NaI) | Alkyl Iodide (-I) | Nucleophilic Substitution (Finkelstein) |
| Alkyl Chloride (-Cl) | Potassium Cyanide (KCN) | Nitrile (-CN) | Nucleophilic Substitution |
| Alkyl Chloride (-Cl) | Sodium Methoxide (NaOCH3) | Methyl Ether (-OCH3) | Nucleophilic Substitution (Williamson) |
| Amide (-CONH-) | Lithium Aluminum Hydride (LiAlH4) | Secondary Amine (-CH2NH-) | Reduction |
| Amide (-CONH-) | H3O+ or OH-, heat | Carboxylic Acid + Amine | Hydrolysis |
Advanced Reaction Monitoring and Mechanistic Elucidation Techniques
In-situ Spectroscopy (ReactIR, ReactNMR) for Real-Time Process Analysis
The direct, real-time observation of chemical reactions as they occur, without the need for sample extraction, is a powerful tool for process understanding and optimization. In-situ spectroscopic methods such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy) and ReactNMR (Nuclear Magnetic Resonance) spectroscopy provide continuous data on the concentration of reactants, products, and intermediates throughout the course of a reaction.
In the context of the synthesis of 3-chloro-N-(3-ethylphenyl)propanamide, which is typically formed through the acylation of 3-ethylaniline (B1664132) with 3-chloropropanoyl chloride, ReactIR can be employed to monitor the reaction progress. The carbonyl stretching frequencies of the acyl chloride reactant, the amide product, and any potential acid anhydride intermediates are distinct and can be tracked over time. For instance, the disappearance of the characteristic carbonyl absorption band of 3-chloropropanoyl chloride and the simultaneous appearance of the amide carbonyl band of this compound would allow for the determination of reaction kinetics.
Hypothetical ReactIR Data for the Synthesis of this compound
| Time (minutes) | Concentration of 3-chloropropanoyl chloride (mol/L) | Concentration of this compound (mol/L) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
| 50 | <0.01 | >0.99 |
This table is illustrative and represents the type of data that could be generated using ReactIR.
Similarly, ReactNMR offers a complementary in-situ analysis. By monitoring the chemical shifts and integrals of specific protons on the reactant (e.g., the ethyl protons of 3-ethylaniline) and the product, a quantitative measure of conversion can be obtained in real-time. This technique is particularly useful for distinguishing between isomers and identifying unexpected intermediates that might not be easily observable by IR spectroscopy. The combination of ReactIR and ReactNMR can provide a comprehensive picture of the reaction, enabling the precise determination of reaction endpoints and the identification of optimal process parameters. researchgate.netacs.org
Tracing Reaction Intermediates and Pathways in Complex Systems
In the synthesis of this compound, the possibility of side reactions, such as the formation of a ketene intermediate from the acyl chloride under certain basic conditions, or the self-condensation of the product, could be investigated using advanced monitoring techniques. The identification of such short-lived intermediates is crucial for understanding the reaction mechanism and for developing strategies to minimize unwanted side products.
For example, in related amide synthesis studies, in-situ NMR techniques have been successfully used to identify and characterize reaction intermediates. nih.gov By applying similar methodologies to the synthesis of this compound, it would be possible to probe for the existence of transient species. This could involve the use of low-temperature NMR experiments to slow down the reaction and increase the lifetime of any intermediates, or the use of advanced 2D NMR techniques to establish correlations between different species in the reaction mixture.
Potential Intermediates in the Synthesis of this compound and their Hypothetical Spectroscopic Signatures
| Potential Intermediate | Key Spectroscopic Feature (Hypothetical) | Technique for Detection |
| N-acylpyridinium salt (if pyridine is used as a base) | Characteristic 1H NMR shifts for pyridine protons | 1H ReactNMR |
| Ketene intermediate | Unique IR absorption band around 2150 cm-1 | ReactIR |
| Diacylated amine | Distinct set of aromatic and ethyl proton signals | 1H ReactNMR |
This table presents hypothetical intermediates and the spectroscopic features that could be used for their identification.
By combining the data from in-situ spectroscopy with kinetic modeling, a detailed reaction pathway can be constructed. This mechanistic understanding is fundamental for the rational design of improved synthetic protocols, leading to higher yields, better purity, and more robust manufacturing processes for this compound.
Conclusion and Future Research Directions
Current Understanding of 3-Chloro-N-(3-ethylphenyl)propanamide in Academic Research
There is currently no significant body of academic research dedicated to this compound. Searches of prominent chemical and life science research databases have not yielded studies detailing its synthesis, characterization, or biological activity. Consequently, its chemical, physical, and pharmacological properties remain largely undocumented in peer-reviewed literature. While general principles of organic chemistry allow for the prediction of its basic characteristics, specific experimental data is not available.
Emerging Research Avenues and Methodological Advancements
Due to the lack of foundational research on this compound, there are no established "emerging" research avenues for this specific compound. Any investigation into this molecule would, by definition, be novel. Methodological advancements in areas such as high-throughput screening, computational chemistry, and novel synthetic methodologies could be applied to this compound, but there is no indication in the current literature that this has been undertaken.
Potential for Development of Novel Chemical Probes and Synthetic Intermediates
In the absence of documented reactivity or biological activity, the potential of this compound as a chemical probe or a synthetic intermediate is purely theoretical. The presence of a reactive chloropropyl group and a substituted phenyl ring suggests it could potentially serve as a building block in the synthesis of more complex molecules. However, without experimental validation, its utility in these areas remains speculative. The development of this compound for such purposes would require initial exploratory synthesis and characterization.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N-(3-ethylphenyl)propanamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 3-chloropropionyl chloride reacts with 3-ethylaniline in anhydrous dichloromethane (DCM) at low temperatures (−10°C) under nitrogen to minimize side reactions. Triethylamine (TEA) is used as an acid scavenger. Post-reaction, the product is isolated via aqueous/organic workup (e.g., DCM extraction) and purified by recrystallization or column chromatography. Yield optimization involves controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and reaction time (24–48 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the amide bond (δ ~7.5–8.0 ppm for NH) and aromatic/alkyl substituents.
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) validate the amide group.
- Mass Spectrometry : High-resolution ESI-MS provides molecular weight confirmation (e.g., [M+H] at m/z 226.08 for CHClNO).
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/Cl ratios .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.
- Stability : Incubate at 25°C and 37°C, then monitor degradation via LC-MS over 24–72 hours. Adjust pH (5–8) to identify optimal storage conditions .
Advanced Research Questions
Q. What crystallographic methods are used to resolve hydrogen-bonding networks in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is employed. Data refinement via SHELXL (e.g., SHELX-2018) reveals bond lengths (C=O: ~1.23 Å, C–N: ~1.34 Å) and dihedral angles (amide vs. aromatic plane: ~−33.7°). Hydrogen bonds (N–H···O, C–H···O) are analyzed using Mercury or OLEX2 software. Graph-set descriptors (e.g., C(4)) classify intermolecular interactions .
Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Multiwfn Analysis : Electron localization function (ELF) maps and bond order analysis quantify charge distribution and bond strength (e.g., C–Cl bond dissociation energy) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to model reaction pathways .
Q. What strategies resolve contradictions in biological activity data for structurally similar amides?
- Methodology :
- SAR Studies : Compare substituent effects (e.g., 3-ethyl vs. 4-methoxy phenyl) on bioactivity using in vitro assays (e.g., enzyme inhibition).
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-target interactions (e.g., MurA enzyme binding) to rationalize activity differences .
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases (e.g., CCDC) to identify outliers or experimental artifacts .
Q. How are C–H···O non-classical hydrogen bonds validated in the solid-state structure?
- Methodology : SCXRD data refined with SHELXL identifies contact distances (e.g., 2.5–3.0 Å) and angles (>120°). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions. Density-of-states (DOS) plots from Multiwfn distinguish covalent vs. electrostatic character .
Tables for Key Data
Notes for Experimental Design
- Crystallization : Use slow evaporation of dichloromethane/hexane (1:3) at 4°C for SCXRD-quality crystals .
- Troubleshooting : If NMR shows impurities, repurify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
